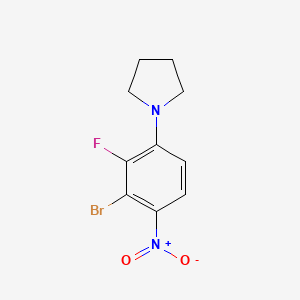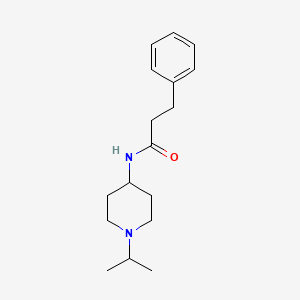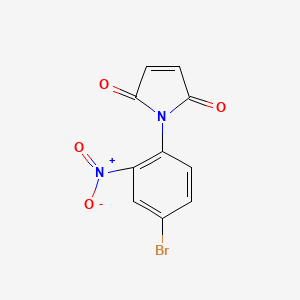
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure. The synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex, but it has been successfully synthesized by several researchers. In
作用機序
The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex and not yet fully understood. However, researchers have identified several potential mechanisms of action based on the compound's chemical structure and properties. One of the most significant mechanisms of action is the compound's ability to inhibit specific enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine are still being studied. However, researchers have identified several potential effects based on the compound's chemical structure and properties. One of the most significant effects is the compound's ability to selectively target specific enzymes and receptors in the body. This targeting can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways, alterations in gene expression, and changes in protein function.
実験室実験の利点と制限
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has several advantages and limitations for lab experiments. One of the most significant advantages is the compound's ability to selectively target specific enzymes and receptors in the body. This targeting can lead to more precise and accurate experimental results. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are several future directions for the study of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine. One potential direction is the development of new drug candidates based on the compound's unique properties and potential applications. Another potential direction is the exploration of the compound's mechanisms of action and biochemical and physiological effects. Additionally, researchers may continue to explore the synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine to improve its efficiency and scalability for large-scale production.
合成法
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 3-bromo-2-fluoro-4-nitroaniline with pyrrolidine. This reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex, but it has been successfully synthesized by several researchers.
科学的研究の応用
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been extensively studied in scientific research due to its unique properties and potential applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have explored the potential of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's ability to selectively target specific enzymes and receptors in the body makes it a promising candidate for drug development.
特性
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-9-7(14(15)16)3-4-8(10(9)12)13-5-1-2-6-13/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLITIUMOYSJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)


![4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5135774.png)

![3-chloro-5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)
![2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5135801.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135802.png)
![N-ethyl-6-methyl-N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide trifluoroacetate](/img/structure/B5135809.png)